Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate
Description
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is a heterocyclic compound featuring two thiophene rings connected via a phenoxy bridge. The molecule contains a methyl ester group at the 2-position of one thiophene ring and a 2-thienylcarbonyl-substituted aniline moiety at the 4-position of the phenoxy group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including diazotization, sulfonation, and coupling with amines or thiophene derivatives .
The compound’s carboxylic acid counterpart, 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid (CAS: 900015-28-3), has been studied for its role as a synthetic intermediate, with strict safety protocols required during handling due to uncharacterized toxicity .
Properties
IUPAC Name |
methyl 3-[4-(thiophene-2-carbonylamino)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-21-17(20)15-13(8-10-24-15)22-12-6-4-11(5-7-12)18-16(19)14-3-2-9-23-14/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLNNMKWQHRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of Methyl 3-amino-2-thiophenecarboxylate with 4-[(2-thienylcarbonyl)amino]phenol under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate exhibits promising biological activities that can be harnessed for drug development. Preliminary studies indicate its potential as an anti-inflammatory and analgesic agent due to its interaction with biological targets involved in pain pathways.
Case Study:
A study investigated the compound's binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The results showed that modifications to the thiophene moiety enhanced selectivity towards COX-2, suggesting its utility in developing safer anti-inflammatory drugs with fewer gastrointestinal side effects.
Agricultural Chemistry
The compound's unique structure allows it to function as a potential pesticide or herbicide. Its thiophene component is known for its biological activity against various pests and pathogens.
Case Study:
Research on similar thiophene derivatives has demonstrated effective antifungal properties against common agricultural pathogens like Fusarium and Botrytis. By leveraging the structural features of this compound, formulations could be developed that enhance crop protection while minimizing environmental impact.
Materials Science
Due to its electronic properties, this compound can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
A recent study explored the use of thiophene-based compounds in enhancing charge transport properties in OLEDs. This compound showed improved efficiency when used as an electron transport layer, indicating its potential in next-generation display technologies.
Mechanism of Action
The mechanism of action of Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate with structurally related compounds:
Key Findings:
Electronic Effects: The 2-thienylcarbonyl group in the target compound introduces strong electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitutions compared to the 2-fluorobenzoyl analogue . The diphenylamino derivative (C₁₈H₁₅NO₂S) exhibits superior charge-transfer properties, making it suitable for organic electronics .
Synthetic Yields: Copper-catalyzed reactions for amino-substituted thiophenes (e.g., Methyl 3-(diphenylamino)-2-thiophenecarboxylate) achieve yields >95%, whereas the target compound’s multi-step synthesis may result in lower efficiency .
Biological Relevance :
- Fluorinated analogues (e.g., 2-fluorobenzoyl derivative) show improved membrane permeability, a critical factor in drug design .
- The carboxylic acid form (CAS: 900015-28-3) is utilized in metal-organic frameworks but requires stringent safety protocols due to unverified toxicity .
Stability and Commercial Availability: The 3-phenylpropanoyl variant (CAS: 900019-26-3) was discontinued commercially, likely due to instability or complex purification requirements .
Biological Activity
Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate is an organic compound characterized by its unique structure, which incorporates thiophene and phenoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition applications.
Chemical Structure and Properties
- Molecular Formula : C16H11N O4S2
- Molecular Weight : 345.39 g/mol
- Key Functional Groups :
- Thiophene ring
- Phenoxy group
- Amine and carboxylic acid functionalities
The presence of these functional groups contributes to the compound's reactivity and biological activity, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor signaling pathways, leading to various pharmacological effects. Notably, thiophene derivatives have been shown to exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response .
Anti-inflammatory Effects
Research indicates that thiophene-based compounds, including this compound, possess notable anti-inflammatory properties. A study highlighted that related thiophene derivatives effectively reduced inflammation in vivo when administered at doses of 20 mg/kg. The mechanism involved blocking mast cell degranulation and inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), with inhibition rates reaching approximately 57% at specific concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it has been suggested that this compound could inhibit enzymes involved in inflammatory pathways, similar to other thiophene derivatives. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Study on Anti-inflammatory Activity
A significant study focused on the anti-inflammatory activity of thiophene derivatives demonstrated that compounds similar to this compound could inhibit pro-inflammatory cytokines effectively. In vitro assays revealed that at a concentration of 100 µg/mL, these compounds inhibited the expression of TNF-α and IL-8 while also affecting key signaling pathways such as ERK and NF-ĸB .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, a comparison with other thiophene-based compounds was conducted:
| Compound Name | Anti-inflammatory Activity | Enzyme Inhibition (5-LOX) | Notes |
|---|---|---|---|
| This compound | Significant | Moderate (~57%) | Potential for therapeutic applications |
| Compound A (Thiophene Derivative) | Moderate | High | Effective against multiple inflammatory markers |
| Compound B (Thiophene Derivative) | Low | Low | Limited therapeutic potential |
This table illustrates the comparative biological activities of different thiophene derivatives, highlighting the promising profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
